![molecular formula C14H17NO B3154642 1-[(Propylamino)methyl]naphthalen-2-ol CAS No. 780741-05-1](/img/structure/B3154642.png)
1-[(Propylamino)methyl]naphthalen-2-ol
Overview
Description
“1-[(Propylamino)methyl]naphthalen-2-ol” is a chemical compound. It has a molecular formula of C14H17NO .
Molecular Structure Analysis
The InChI code for “1-[(Propylamino)methyl]naphthalen-2-ol” is 1S/C15H19NO/c1-15(2,16-3)10-13-12-7-5-4-6-11(12)8-9-14(13)17/h4-9,16-17H,10H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The molecular weight of “1-[(Propylamino)methyl]naphthalen-2-ol” is 215.29 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current data.Scientific Research Applications
Order-Disorder Transition Studies
The compound has been used to investigate order-disorder transitions . These transitions, which involve a change from an ordered state to a disordered state (or vice versa), are of great interest in materials science. In the mentioned study, the disorder in the propyl group was found to be coupled to the SCO .
Nonlinear Optical Material
The compound has been used in the synthesis of nonlinear optical (NLO) materials . NLO materials are used in a variety of applications, including frequency conversion, optical limiting, and optoelectronics .
Crystal Growth Studies
This compound has been used in crystal growth studies . Understanding how crystals grow is crucial for many areas of science and technology, including materials science, geology, and pharmaceuticals .
Thermal Studies
The compound has been used in thermal studies . These studies can provide valuable information about the stability of a material under different temperature conditions .
Spectral Studies
This compound has been used in spectral studies . These studies involve the interaction of light with matter and can provide valuable information about the electronic structure of a molecule .
properties
IUPAC Name |
1-(propylaminomethyl)naphthalen-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-2-9-15-10-13-12-6-4-3-5-11(12)7-8-14(13)16/h3-8,15-16H,2,9-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWJZNHQYAXCRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C=CC2=CC=CC=C21)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Propylamino)methyl]naphthalen-2-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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